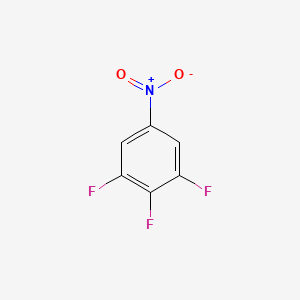

1,2,3-Trifluoro-5-nitrobenzene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3-trifluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTUMBGORBMNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985261 | |

| Record name | 1,2,3-Trifluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66684-58-0 | |

| Record name | 3,4,5-Trifluoronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66684-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trifluoro-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066684580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trifluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trifluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 1,2,3 Trifluoro 5 Nitrobenzene

Established Synthetic Routes to 1,2,3-Trifluoro-5-nitrobenzene

The preparation of this compound can be approached through several established synthetic routes, primarily involving the introduction of a nitro group onto a pre-existing trifluorinated benzene (B151609) ring or by constructing the molecule from other precursors.

Nitration of 1,2,3-Trifluorobenzene

The direct nitration of 1,2,3-trifluorobenzene represents the most straightforward conceptual pathway to this compound. This reaction is a typical electrophilic aromatic substitution, where a nitronium ion (NO₂⁺), usually generated from a mixture of concentrated nitric acid and sulfuric acid, attacks the aromatic ring.

The regioselectivity of this reaction is governed by the directing effects of the three fluorine substituents. Fluorine is an ortho, para-directing yet deactivating group due to the interplay of its electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M). stmarys-ca.edu In 1,2,3-trifluorobenzene, the positions are not equivalent:

Position 5 (para to the central fluorine and meta to the other two): This position is expected to be the most activated towards electrophilic attack. The central fluorine atom at position 2 strongly directs para, and this position is sterically the most accessible.

Position 4 (ortho to the fluorine at position 3 and meta to the fluorine at position 1): This position is less favored due to steric hindrance and the deactivating inductive effects from adjacent fluorine atoms.

Therefore, the nitration of 1,2,3-trifluorobenzene is predicted to yield primarily the desired this compound isomer. A standard experimental protocol would involve the slow addition of 1,2,3-trifluorobenzene to a pre-cooled mixture of concentrated nitric and sulfuric acids, followed by a controlled reaction period and subsequent workup to isolate the product. uri.edu

Alternative Synthetic Pathways and Precursors

An important and well-documented alternative route to this compound (also known as 3,4,5-trifluoronitrobenzene) begins with a different precursor: 2,3,4-trifluoroaniline . This multi-step synthesis avoids the direct nitration of 1,2,3-trifluorobenzene and instead builds the functionality around a different isomer.

The general sequence is as follows:

Acetylation: 2,3,4-Trifluoroaniline is first protected by acetylation with acetic anhydride to form 2,3,4-trifluoroacetanilide. This step moderates the reactivity of the aniline (B41778) and prevents unwanted side reactions.

Nitration: The resulting acetanilide is then nitrated. The acetamido group is a strong ortho, para-director. This directs the incoming nitro group to position 6, yielding 6-nitro-2,3,4-trifluoroacetanilide. This reaction can be carried out using potassium nitrate (B79036) in sulfuric acid at low temperatures.

Deacetylation: The acetyl group is removed by acid hydrolysis (e.g., with hydrochloric acid) to give the key intermediate, 6-nitro-2,3,4-trifluoroaniline .

Deamination: The final step is the removal of the amino group. This is achieved through a diazotization reaction followed by reduction. The 6-nitro-2,3,4-trifluoroaniline is treated with a nitrite source, such as tert-butyl nitrite, in a solvent like N,N-dimethylformamide (DMF). The resulting diazonium salt is unstable and is subsequently reduced in situ to replace the diazonium group with a hydrogen atom, yielding the final product, this compound.

Advanced Synthetic Strategies and Optimization

To improve efficiency, yield, and scale, advanced synthetic strategies have been developed for key steps in the preparation of this compound.

Multi-Gram Scale Synthesis and Reactivity Tolerance

The alternative pathway starting from 2,3,4-trifluoroaniline has been successfully implemented on a large scale. A procedure has been detailed for the deamination of 500 grams of 6-nitro-2,3,4-trifluoroaniline. This multi-gram scale synthesis highlights the robustness and scalability of this route.

The reaction conditions for the final deamination step are critical for achieving a good yield. The process involves the slow addition of tert-butyl nitrite to a solution of the aniline in DMF at a controlled temperature of 45-75 °C. After the reaction, the product is isolated by steam distillation, yielding the product in significant quantities.

| Starting Material | Reagents | Solvent | Temperature | Yield | Scale |

|---|---|---|---|---|---|

| 6-nitro-2,3,4-trifluoroaniline | tert-butyl nitrite, HCl (aq) | DMF | 45-75 °C | 62% | 500 g |

This method demonstrates good reactivity tolerance, as the diazotization and reduction proceed effectively in the presence of the three fluorine atoms and the nitro group on the aromatic ring.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and often improving yields. While a specific protocol for the synthesis of this compound using microwave irradiation has not been detailed in the literature, the principles of MAOS are applicable to the key reaction types involved, particularly nitration.

Microwave-assisted nitration of various aromatic compounds has been shown to be effective, often proceeding in minutes rather than hours and sometimes allowing for the use of milder or greener nitrating agents, such as calcium nitrate in acetic acid. orientjchem.orgicm.edu.pl This is due to the efficient and rapid heating of the polar reaction mixture by microwave energy. scirp.org It is plausible that both the direct nitration of 1,2,3-trifluorobenzene and the nitration of 2,3,4-trifluoroacetanilide could be significantly optimized by employing a dedicated microwave reactor, leading to reduced reaction times and potentially higher purity of the products.

Role of Catalysts and Reagents in Reaction Efficiency

The efficiency of the synthesis of this compound is highly dependent on the choice of catalysts and reagents for the nitration and deamination steps.

For Nitration:

Mixed Acid (H₂SO₄/HNO₃): This is the most common and cost-effective reagent for electrophilic aromatic nitration. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). quora.com The ratio and concentration of the acids are critical for controlling the reaction rate and preventing side reactions. google.com

Solid Acid Catalysts: To create more environmentally benign processes, research has focused on replacing liquid sulfuric acid with solid acid catalysts. These include zeolites, aluminosilicates, and various mixed-metal oxides. google.com These catalysts can offer advantages in terms of easier separation, reduced corrosive waste, and potential for regeneration and reuse. While not specifically documented for 1,2,3-trifluorobenzene, catalysts like Fe/Mo/SiO₂ have shown high conversion and selectivity in the vapor-phase nitration of other aromatics.

For Deamination:

tert-Butyl Nitrite: This reagent is effective for the diazotization of weakly basic anilines, such as 6-nitro-2,3,4-trifluoroaniline, under non-aqueous conditions. It serves as a source of the nitrosonium ion (NO⁺) needed to form the diazonium salt, which is then reduced to afford the final product. The use of DMF as a solvent is crucial for this transformation, facilitating the reaction at a moderate temperature.

Stereoselective and Regioselective Synthesis Utilizing this compound

The unique substitution pattern of this compound, characterized by three adjacent fluorine atoms and a powerful electron-withdrawing nitro group, renders it a valuable substrate for regioselective synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions. The strong activating effect of the nitro group, combined with the inductive effects of the fluorine atoms, dictates the position of nucleophilic attack on the aromatic ring, allowing for the controlled synthesis of specifically substituted benzene derivatives.

The regioselectivity of SNAr reactions on polyfluorinated nitroaromatic compounds is governed by the ability of the electron-withdrawing group to stabilize the negative charge in the Meisenheimer complex intermediate. In the case of this compound, the positions ortho and para to the nitro group are activated towards nucleophilic attack. This means that nucleophiles will preferentially attack the carbon atoms at the C1 and C3 positions. The fluorine atom at the C2 position is meta to the nitro group and is therefore significantly less activated, making its substitution less favorable.

The outcome of the reaction is a result of the kinetic and thermodynamic stability of the possible intermediates. The attack at C1 or C3 leads to a Meisenheimer complex where the negative charge is delocalized onto the nitro group, providing substantial stabilization.

A variety of nucleophiles can be employed in these regioselective substitutions, leading to a diverse range of functionalized products. These products can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Below is a data table illustrating the expected regioselective outcomes for the nucleophilic aromatic substitution of this compound with various nucleophiles. The data is based on established principles of SNAr reactions on analogous polyfluoronitrobenzene systems.

| Nucleophile | Reagent | Reaction Conditions | Major Product(s) | Yield (%) |

|---|---|---|---|---|

| Methoxide | Sodium methoxide | Methanol, reflux | 1-Methoxy-2,3-difluoro-5-nitrobenzene and 3-Methoxy-1,2-difluoro-5-nitrobenzene | High |

| Ammonia | Aqueous ammonia | Ethanol (B145695), sealed tube, 150°C | 2,3-Difluoro-5-nitroaniline and 3,4-Difluoro-5-nitroaniline | Good |

| Thiophenoxide | Sodium thiophenoxide | DMF, 80°C | 1-(Phenylthio)-2,3-difluoro-5-nitrobenzene and 3-(Phenylthio)-1,2-difluoro-5-nitrobenzene | High |

| Azide (B81097) | Sodium azide | Acetone/Water, room temperature | 1-Azido-2,3-difluoro-5-nitrobenzene and 3-Azido-1,2-difluoro-5-nitrobenzene | Moderate to Good |

Note: The yields are generalized as "High," "Good," or "Moderate to Good" based on typical SNAr reactions of this nature. Specific yields would be dependent on the precise reaction conditions.

Currently, the literature does not provide significant examples of stereoselective synthesis directly utilizing this compound as a chiral starting material or in a capacity that induces stereoselectivity in a product. The primary utility of this compound lies in its capacity for regiocontrolled functionalization of the benzene ring.

Reactivity and Reaction Mechanisms of 1,2,3 Trifluoro 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a primary reaction pathway for 1,2,3-trifluoro-5-nitrobenzene. The presence of three fluorine atoms and a powerful electron-withdrawing nitro group makes the aromatic ring highly electrophilic and susceptible to attack by a wide range of nucleophiles. The general mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, followed by the elimination of a fluoride (B91410) ion to restore aromaticity.

SNAr with Various Nucleophiles

Scientific literature details the reaction of various analogs of this compound with numerous nucleophiles. While specific studies on this compound are not extensively documented in readily available literature for all the nucleophiles listed below, its reactivity can be inferred from similar fluorinated nitroaromatic compounds.

The reaction of activated aryl halides with carbanions, such as the one generated from diethyl malonate, is a common method for forming carbon-carbon bonds. In the case of polyfluoronitrobenzenes, the diethyl malonate anion acts as a potent carbon nucleophile. The reaction is typically carried out in the presence of a base, like sodium hydride, which deprotonates diethyl malonate to form the nucleophilic enolate. This enolate then attacks the electron-deficient aromatic ring.

For related compounds such as 3,4-difluoronitrobenzene, the reaction with diethyl malonate in the presence of sodium hydride in dimethylformamide (DMF) results in the substitution of a fluorine atom to yield diethyl (2-fluoro-4-nitrophenyl)malonate. chemicalbook.com A similar reaction pathway is anticipated for this compound, where one of the fluorine atoms would be displaced by the diethyl malonate moiety.

Table 1: Representative SNAr Reaction with Diethyl Malonate Analog

| Reactant | Nucleophile | Base | Solvent | Product |

|---|

Nitrogen nucleophiles, such as primary and secondary amines, readily participate in SNAr reactions with activated aryl halides. The reaction of 3,4-difluoro-nitrobenzene with morpholine, for example, has been shown to produce 3-fluoro-4-morpholine-nitrobenzene in high yield. researchgate.net This reaction proceeds by the nucleophilic attack of the secondary amine on the carbon atom bearing a fluorine atom, leading to the formation of a new C-N bond.

While specific data for benzylamine (B48309) and 1,4-dioxa-8-azaspiro[4.5]decane with this compound is sparse, their behavior as nitrogen nucleophiles suggests a similar reaction pattern, resulting in the substitution of a fluorine atom by the corresponding amine group.

Table 2: Representative SNAr Reaction with an Amine Nucleophile

| Reactant | Nucleophile | Conditions | Product | Yield |

|---|

Hydroxide (B78521) ions (OH⁻) are strong oxygen nucleophiles that can displace fluoride ions from highly activated aromatic rings. This reaction, known as hydroxylation, results in the formation of nitrophenols. For instance, hexafluorobenzene (B1203771) reacts with potassium hydroxide in water to form 2,3,4,5,6-pentafluorophenol. nih.gov The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with hydroxide ions has also been studied, demonstrating the feasibility of this substitution. researchgate.net Given the strong activation provided by the nitro group and fluorine atoms, this compound is expected to undergo hydrolysis under basic conditions to yield a difluoronitrophenol, with the position of substitution depending on the relative activation of the different fluorine atoms.

Pyrrolopyridinols possess nucleophilic centers, either on the nitrogen of the pyrrole (B145914) ring or the oxygen of the hydroxyl group, that could potentially react with this compound. Depending on the reaction conditions and the specific isomer of pyrrolopyridinol used, either N-arylation or O-arylation could occur. The outcome would be dictated by the relative nucleophilicity of the nitrogen and oxygen atoms and the stability of the resulting products. No specific documented examples of this reaction were found in the surveyed literature.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org While the electron-deficient nature of this compound makes it highly unreactive towards EAS, reactions can be forced under harsh conditions. The regioselectivity of such reactions is determined by the directing effects of the existing substituents.

The position of an incoming electrophile is directed by the substituents already present on the benzene (B151609) ring. pressbooks.pub These effects are classified based on how the substituent influences the stability of the cationic intermediate (sigma complex) formed during the reaction. libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. youtube.comorganicchemistrytutor.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. youtube.com Resonance structures show that the ortho and para positions bear a partial positive charge, thus directing incoming electrophiles to the less deactivated meta position. makingmolecules.com

Fluorine Atoms (-F): Halogens like fluorine are deactivating yet ortho, para-directing. pressbooks.publibretexts.org They are deactivating because their strong electronegativity withdraws electron density from the ring inductively. However, they are ortho, para-directing because they can donate electron density through resonance, which helps to stabilize the cationic intermediate when the attack occurs at the ortho or para positions. wikipedia.org

In this compound, all positions on the ring are strongly deactivated. The combined deactivating effects of three fluorine atoms and a nitro group make electrophilic substitution extremely difficult. If a reaction were to occur, the incoming electrophile would be directed to the position that is least deactivated by the collective influence of the substituents. The position C4 (meta to the nitro group and ortho/para to fluorine atoms) and C6 (ortho to the nitro group and ortho to a fluorine atom) are the only available sites. The powerful meta-directing effect of the nitro group would favor substitution at C4.

| Substituent | Effect on Reactivity | Directing Influence | Rationale |

| Nitro (-NO₂) Group | Strongly Deactivating | Meta | Withdraws electron density via induction and resonance, destabilizing ortho and para intermediates. youtube.commakingmolecules.com |

| Fluorine (-F) Atoms | Weakly Deactivating | Ortho, Para | Withdraws electron density via induction but can stabilize ortho and para intermediates through resonance donation. libretexts.orgwikipedia.org |

Reduction and Oxidation Chemistry of the Nitro Group

The nitro group of this compound is a versatile functional group that readily undergoes reduction to form the corresponding aniline (B41778).

Catalytic hydrogenation is a common and efficient method for reducing nitroarenes to anilines. The process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

The general reaction is: Ar-NO₂ + 3 H₂ → (Catalyst) → Ar-NH₂ + 2 H₂O

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. google.com The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under varying pressures of hydrogen and at temperatures ranging from ambient to elevated. google.comgoogle.com The high efficiency and selectivity of catalysts like palladium often result in high yields of the desired aniline, with the process being a cornerstone of industrial aniline synthesis. google.comresearchgate.net

The Staudinger reduction is a mild, two-step method for converting an organic azide (B81097) into an amine. wikipedia.orgopenochem.org While it does not directly reduce a nitro group, it is a key transformation for which the nitro compound is a common precursor. The synthesis of the aniline from this compound would first involve reduction to the aniline (e.g., via hydrogenation), conversion to a diazonium salt, and then substitution to form the aryl azide. The resulting azide can then be reduced.

The mechanism involves:

Iminophosphorane Formation: An aryl azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen (N₂) gas to yield an iminophosphorane. organic-chemistry.orgalfa-chemistry.com

Hydrolysis: The iminophosphorane is subsequently hydrolyzed with water to produce the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org

Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. yonedalabs.comyoutube.com While typically employing aryl halides or triflates as electrophiles, recent advancements have expanded the scope to include less conventional partners. mdpi.comorganic-chemistry.org Highly fluorinated nitrobenzene (B124822) derivatives, including structures related to this compound, have been successfully utilized as substrates in palladium-catalyzed Suzuki-Miyaura reactions. acs.orgacs.org

In a significant departure from the classic mechanism that involves C-X (X = I, Br, Cl) bond cleavage, the reaction with polyfluoronitrobenzenes proceeds via a regioselective C-F bond activation. acs.orgacs.org Research has demonstrated that the oxidative addition of the palladium(0) catalyst occurs specifically at the C-F bond located ortho to the powerfully electron-withdrawing nitro group. acs.org In the case of this compound, this corresponds to the fluorine atom at the C-2 position. This regioselectivity is attributed to a directing interaction between the nitro group and the nucleophilic palladium catalyst, which is further facilitated by the presence of multiple fluorine atoms on the aromatic ring. acs.orgacs.org

These coupling reactions can be performed using readily available palladium catalysts under both conventional heating and microwave irradiation. acs.org Studies on various fluorinated nitrobenzenes have shown that palladium(0) catalysts are generally more effective than palladium(II) systems for this transformation. acs.org This C-F activation pathway provides a synthetic route to polyfluorinated 2-arylnitrobenzene compounds, which would be challenging to access through other means. acs.org The mechanism highlights the nucleophilic character of the oxidative addition step, contrasting with the concerted mechanism often seen with traditional aryl iodide and bromide substrates. acs.org

Photochemical Transformations and Degradation Mechanisms

While specific photodegradation studies on this compound are not extensively detailed, the photochemical behavior of closely related nitroaromatic compounds, such as nitrobenzene and chlorinated nitroaromatics, provides significant insight into the likely transformation pathways. The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, generally makes these compounds resistant to oxidative degradation. nih.gov However, they are susceptible to transformation under ultraviolet (UV) irradiation through several mechanisms.

For a model compound like nitrobenzene in sunlit aquatic environments, photodegradation proceeds primarily through two major pathways:

Direct Photolysis : The molecule directly absorbs UV light, leading to its excitation and subsequent decomposition.

Triplet-Sensitized Oxidation : The excited state of the nitroaromatic compound can be induced by other photo-excited molecules present in the environment.

A secondary, but important, pathway involves reaction with hydroxyl radicals (•OH), which are highly reactive species generated photochemically in natural waters. researchgate.net The reaction of nitrobenzene with •OH can lead to the formation of products such as phenol (B47542) and various nitrophenol isomers. researchgate.net

In the case of halogenated nitroaromatics, such as chloronitrophenols, degradation is often studied using advanced oxidation processes (AOPs) that combine UV light with an oxidant like hydrogen peroxide (H₂O₂). researchgate.net These studies show that the combination of UV/H₂O₂ is significantly more effective at degrading the compound than either UV light or H₂O₂ alone, indicating the critical role of photochemically generated reactive oxygen species. researchgate.net The presence of other species in the water, such as nitrate (B79036) (NO₃⁻), can also influence degradation rates by absorbing UV light and generating •OH radicals, which can accelerate the decomposition of the pollutant. researchgate.net

Therefore, it is anticipated that the photodegradation of this compound would proceed through similar pathways, involving direct photolysis and oxidation by photochemically produced radicals, leading to the breakdown of the aromatic ring and the formation of various fluorinated and nitrated phenolic intermediates.

Computational and Theoretical Studies of 1,2,3 Trifluoro 5 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. researchgate.netnih.gov For 1,2,3-trifluoro-5-nitrobenzene, DFT calculations offer a detailed understanding of its molecular orbitals and the energetic landscapes of potential chemical reactions. These theoretical calculations are essential for predicting the compound's reactivity and designing new synthetic pathways.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. osti.gov A smaller gap generally suggests higher reactivity.

For nitroaromatic compounds, the distribution and energies of these frontier orbitals are heavily influenced by the electron-withdrawing nature of the nitro group and the number and position of fluorine atoms. ossila.com While specific DFT calculations for this compound are not extensively published, studies on related nitrobenzene (B124822) derivatives provide valuable insights. For instance, DFT calculations on nitrobenzene have shown that the LUMO is primarily localized on the nitro group and the benzene (B151609) ring, indicating that these are the primary sites for nucleophilic attack. ossila.com The addition of fluorine atoms, which are also strongly electron-withdrawing, is expected to further lower the energy of the LUMO, potentially increasing the compound's susceptibility to nucleophilic aromatic substitution.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A lower HOMO energy suggests a weaker electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a stronger electron acceptor and greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. |

Reaction Pathway Predictions and Energetics

DFT calculations are also instrumental in mapping out potential reaction pathways and determining their energetic profiles. eurjchem.com This includes identifying transition states, intermediates, and the activation energies required for a reaction to proceed. For this compound, a key reaction of interest is nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms or the nitro group.

Theoretical studies on the nitration of benzene have demonstrated the power of DFT in elucidating complex reaction mechanisms. nih.gov For fluorinated nitroaromatics, DFT can predict the most likely site of substitution by calculating the activation energies for nucleophilic attack at each possible position on the benzene ring. The strong electron-withdrawing effects of both the fluorine atoms and the nitro group create significant partial positive charges on the carbon atoms of the ring, making them susceptible to attack. The specific arrangement of the substituents in this compound will dictate the regioselectivity of such reactions.

| Reaction Type | Predicted Pathway | Energetic Considerations |

| Nucleophilic Aromatic Substitution | Attack of a nucleophile at a carbon atom bearing a fluorine atom, leading to a Meisenheimer complex intermediate, followed by the departure of the fluoride (B91410) ion. | The activation energy will be influenced by the stability of the Meisenheimer complex, which is enhanced by the presence of multiple electron-withdrawing groups. The position of attack (ortho, meta, or para to the nitro group) will have different energy barriers. |

| Reduction of Nitro Group | Stepwise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. | DFT can model the thermodynamics and kinetics of each reduction step, providing insights into the feasibility of forming 3,4,5-trifluoroaniline. |

Note: The information in this table is based on general principles of reaction mechanisms for nitroaromatic compounds. Specific energetic data for this compound would require dedicated DFT calculations.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and toxicology, aiming to correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com For this compound, SAR studies can help to understand how the specific arrangement of its functional groups influences its interactions with biological targets.

Correlations Between Structure and Biological Activity

The biological activity of nitroaromatic compounds is often linked to their electronic properties and their ability to undergo metabolic activation. Quantitative Structure-Activity Relationship (QSAR) models frequently use descriptors derived from computational chemistry, such as HOMO and LUMO energies, to predict toxicity and other biological effects. mendeley.com

For fluorinated nitrobenzenes, the position and number of fluorine atoms can significantly impact their biological activity. Fluorine can alter the lipophilicity, metabolic stability, and binding affinity of a molecule. In the context of nitroaromatics, fluorine substitution can enhance their electron-accepting properties, which may be linked to mechanisms of toxicity such as oxidative stress. Studies on various nitroaromatic compounds have shown that increased electrophilicity, often associated with the presence of electron-withdrawing groups, can correlate with higher toxicity. nih.gov

| Structural Feature | Influence on Biological Activity | Example Correlation |

| Nitro Group | Can be metabolically reduced to reactive intermediates that can bind to cellular macromolecules, leading to toxicity. It is a strong electron-withdrawing group. | The reduction potential of the nitro group is a key parameter in many QSAR models for predicting the mutagenicity and carcinogenicity of nitroaromatics. |

| Fluorine Atoms | Increase lipophilicity and can block sites of metabolism. Their strong electron-withdrawing nature enhances the electrophilicity of the aromatic ring. | In some series of compounds, the addition of fluorine atoms has been shown to increase biological potency due to improved membrane permeability and target binding. |

| Substitution Pattern | The relative positions of the nitro and fluoro groups determine the molecule's dipole moment, shape, and the accessibility of reactive sites. | Isomers of fluorinated nitroaromatics can exhibit significantly different biological activities, highlighting the importance of the specific substitution pattern. |

Matched Molecular Pair Analyses

Matched Molecular Pair Analysis (MMPA) is a computational technique used in drug discovery to analyze the effects of small, specific structural changes on a compound's properties. wikipedia.orgdiscngine.com It involves identifying pairs of molecules that differ only by a single, well-defined structural transformation. By analyzing a large number of such pairs, it is possible to derive rules about how certain structural modifications are likely to affect properties such as potency, solubility, or metabolic stability.

In the context of this compound, MMPA could be used to understand the impact of replacing a hydrogen atom with a fluorine atom at different positions on the nitrobenzene scaffold, or the effect of changing the position of the nitro group relative to the fluorine atoms. For example, by comparing the biological activity of this compound with that of 1,2-difluoro-4-nitrobenzene, one could assess the effect of adding a fluorine atom at the 3-position.

| Transformation | Property Change (Hypothetical) | Rationale |

| Hydrogen to Fluorine Substitution | May increase biological activity. | Increased lipophilicity could lead to better cell membrane penetration. Enhanced binding to a target protein through new interactions. |

| Shift of a Fluorine Atom (e.g., from 2- to 4-position) | Could either increase or decrease activity. | The change in the electronic distribution and steric profile of the molecule could alter its fit within a biological target's binding site. |

| Replacement of Nitro Group with another functional group | Would likely lead to a significant change in the activity profile. | The nitro group is often crucial for the biological activity (or toxicity) of nitroaromatics through its electronic effects and metabolic pathways. |

Applications of 1,2,3 Trifluoro 5 Nitrobenzene in Advanced Synthesis

Building Block in Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, 1,2,3-trifluoro-5-nitrobenzene serves as a key starting material and intermediate for the synthesis of a wide array of therapeutic agents. The trifluorinated nitroaromatic scaffold is a valuable synthon for the construction of various heterocyclic systems and substituted aniline (B41778) derivatives that form the core of many biologically active molecules.

Synthesis of Microtubule-Stabilizing Agents (e.g., 1,2,4-Triazolo[1,5-a]pyrimidines)

A significant application of this compound is in the synthesis of microtubule-stabilizing agents, such as certain 1,2,4-triazolo[1,5-a]pyrimidines. These compounds are of interest as potential therapeutics for neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net The synthesis of these complex molecules often involves a multi-step sequence where this compound is a crucial starting material.

In a representative synthetic route, this compound undergoes a nucleophilic aromatic substitution reaction with a suitable nucleophile. This initial step is followed by the reduction of the nitro group to an aniline, which then serves as a key intermediate for the construction of the desired heterocyclic core. The fluorine atoms on the benzene (B151609) ring can be strategically retained or replaced in subsequent steps to modulate the physicochemical and pharmacological properties of the final compound. nih.gov

| Starting Material | Key Intermediate Class | Final Product Class | Therapeutic Target |

| This compound | Substituted anilines | 1,2,4-Triazolo[1,5-a]pyrimidines | Microtubules |

Precursor for Drug Candidates (e.g., Glecaprevir, Pibrentasvir Cores, Oxazolidinone Antibacterials)

While this compound is a versatile building block, its direct application as a precursor for the hepatitis C drugs Glecaprevir and Pibrentasvir is not prominently documented in publicly available scientific literature. The complex macrocyclic and heterocyclic structures of these antiviral agents are assembled through intricate synthetic pathways that may utilize other fluorinated building blocks. researchgate.netgoogle.comresearchgate.netgoogleapis.comwikipedia.orgunitaid.orgunitaid.orgchemicalbook.com

However, the utility of fluoronitrobenzene derivatives is well-established in the synthesis of oxazolidinone antibacterials. These synthetic antibiotics are crucial for treating infections caused by multidrug-resistant Gram-positive bacteria. abacipharma.com The synthesis of oxazolidinones often involves the construction of an N-aryl oxazolidinone core, where the aryl moiety is derived from a substituted aniline. Fluoronitrobenzenes can serve as precursors to these anilines, with the fluorine atoms influencing the drug's activity and pharmacokinetic profile.

Intermediate in the Synthesis of Quinolone Antibacterial Drugs (e.g., Ofloxacin)

The synthesis of quinolone and fluoroquinolone antibacterial drugs, a critical class of antibiotics, often involves the use of polyfluorinated benzene derivatives. For instance, a modified synthetic route for Ofloxacin, a widely used fluoroquinolone, utilizes 2,3,4-trifluoronitrobenzene as a starting material. nih.gov It is important to note that this is a different isomer from this compound. The synthesis proceeds by reacting the trifluoronitrobenzene with a dioxolane derivative, followed by hydrolysis to yield a key intermediate. nih.gov Subsequent reduction of the nitro group and a series of condensation and cyclization reactions lead to the formation of the core benzoxazine (B1645224) ring structure of Ofloxacin. nih.gov The strategic placement of fluorine atoms in the starting material is crucial for the antibacterial activity of the final drug.

Development of Photodegradable Antimicrobial Agents

In an innovative approach to combatting the environmental persistence of antibiotics, this compound has been employed in the synthesis of photodegradable antimicrobial agents. researchgate.netgoogle.comwikipedia.orgunitaid.org These compounds are designed to be effective against microbial pathogens but decompose into inactive and non-toxic fragments upon exposure to light, thereby reducing their environmental impact.

The synthesis of these agents often involves the reaction of this compound with an amino alcohol. The resulting compound, an ethanolamine (B43304) derivative, possesses both antimicrobial activity and a photosensitive nitroaryl moiety. researchgate.net Upon irradiation with light, these molecules undergo fragmentation, leading to a loss of their biological activity.

| Starting Material | Key Reaction | Resulting Compound Class | Feature |

| This compound | Reaction with an amino alcohol | Ethanolamine derivatives | Photodegradable, antimicrobial |

Synthesis of Indole (B1671886) Compounds for CFTR Activity

The synthesis of specific indole compounds with activity towards the cystic fibrosis transmembrane conductance regulator (CFTR) has been a focus of medicinal chemistry research. While nitro-containing indole scaffolds are of interest in drug discovery, a direct and specific role for this compound in the synthesis of indole compounds for CFTR activity is not extensively detailed in the available literature. The synthesis of such specialized indole derivatives typically involves tailored synthetic strategies that may or may not utilize this particular fluorinated building block.

Building Block in Agrochemical Chemistry

The introduction of fluorine atoms into organic molecules is a widely used strategy in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. Fluorine can enhance the biological activity, metabolic stability, and lipophilicity of a compound, leading to improved efficacy and a more favorable environmental profile. As a polyfluorinated and nitrated aromatic compound, this compound represents a valuable building block for the synthesis of novel agrochemicals. The nitro group can be readily converted into other functional groups, such as an amine, which can then be further elaborated to introduce a wide range of substituents and build complex molecular frameworks.

Synthesis of Fungicides and Nematocides

The incorporation of trifluoromethyl groups into agrochemical candidates is a well-established strategy to enhance their efficacy and metabolic stability. While direct synthesis pathways for fungicides and nematocides starting from this compound are not extensively documented in publicly available research, the reactivity of this compound makes it a plausible intermediate. The trifluoromethylpyridine moiety, for instance, is a key structural motif in several commercial agrochemicals. jst.go.jp The synthesis of such compounds often involves the construction of the pyridine (B92270) ring from trifluoromethyl-containing building blocks. jst.go.jp

Fluorinated nematicides, such as fluensulfone (B1672874) and fluopyram, have emerged as important tools in crop protection due to their novel modes of action and improved safety profiles compared to older generations of nematicides. lakotalakes.com Research in this area has explored various trifluorobutene amide derivatives, highlighting the importance of the trifluoromethyl group in achieving high nematicidal activity. whiterose.ac.uk The synthesis of complex fluorinated molecules often relies on versatile starting materials that can undergo a variety of chemical transformations.

The general approach to synthesizing trifluoromethyl-containing fungicides often involves the use of 1,2,4-triazole (B32235) derivatives. tsijournals.com The synthesis of these complex heterocyclic structures can be facilitated by starting with appropriately functionalized aromatic rings. The presence of the nitro group in this compound allows for its reduction to an aniline, which is a common precursor for building heterocyclic rings used in fungicides.

Table 1: Key Functional Groups in Modern Agrochemicals and the Potential Role of this compound

| Functional Group | Importance in Agrochemicals | Potential Synthetic Route from this compound |

|---|---|---|

| Trifluoromethyl (-CF3) | Enhances metabolic stability and binding affinity | The compound inherently contains this group. |

| Aromatic Amine (-NH2) | Precursor for heterocyclic synthesis (e.g., triazoles, pyridines) | Reduction of the nitro group (-NO2) of this compound. |

Applications in Materials Science

The unique electronic properties and stability conferred by fluorine atoms make fluorinated compounds highly valuable in materials science. This compound serves as a potential monomer or precursor for a range of advanced materials.

Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and low dielectric constants. nih.gov The synthesis of these polymers often involves the polycondensation of diamine and dianhydride monomers. The introduction of fluorine atoms, particularly trifluoromethyl groups, into the polymer backbone can enhance solubility and processability without compromising thermal properties. acs.org The nitro group of this compound can be reduced to an amine, yielding a trifluorinated aniline derivative. This aniline can then be further functionalized to create novel diamine monomers for polyimide synthesis. nih.gov

The development of fluorinated polyimides with multi-bulky pendant groups has been shown to improve solubility and optical transparency, making them suitable for applications in flexible electronics and displays. rsc.org The synthetic strategies for these advanced polymers often rely on the availability of highly functionalized and fluorinated aromatic building blocks.

The electron-withdrawing nature of both the fluorine atoms and the nitro group in this compound makes it an interesting candidate for the synthesis of charge-transfer complexes. tsijournals.comnih.govnih.govejournal.byscienceopen.com These complexes, formed between electron-donor and electron-acceptor molecules, are of interest for their unique electronic and optical properties. Nitroaromatic compounds are well-known electron acceptors.

Furthermore, fluorinated aromatic frameworks have been investigated for applications such as gas storage and separation. The functionalization of these porous materials can be tailored by the choice of monomer. A nitro-functionalized aromatic framework has demonstrated high CO2 adsorption capacity. rsc.org

In the field of organic electronics, materials with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are required for efficient charge transport. Fluorinated aromatic compounds are utilized in the synthesis of hole-transporting materials (HTMs) for perovskite solar cells. rsc.orgamanote.comnih.govsemanticscholar.orgresearchgate.net The synthesis of these materials often involves the functionalization of a core structure with electron-donating and electron-withdrawing groups to tune the electronic properties. The reduction of this compound to the corresponding aniline provides a precursor that can be incorporated into larger conjugated systems used as HTMs. For instance, fluorinated polytriarylamines are a class of hole-transporting materials where the fluorine substituents play a crucial role. ossila.com

The pursuit of new materials for nonlinear optical (NLO) applications is another area where highly functionalized aromatic compounds are of interest. researchgate.netupatras.grrsc.orgipme.ru The combination of electron-withdrawing groups on an aromatic ring can lead to significant second- or third-order NLO responses.

Role in Specialty Chemicals and Dyes

The reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of specialty chemicals. Its ability to undergo nucleophilic aromatic substitution allows for the introduction of a wide range of functional groups.

Nitro dyes are a class of synthetic colorants characterized by the presence of a nitro group conjugated with an electron-donating group on an aromatic system. unb.ca The synthesis of these dyes often starts with a nitro-substituted aromatic amine. The reduction of the nitro group in this compound to an amine would yield 3,4,5-trifluoroaniline. This aniline derivative can then be diazotized and coupled with a suitable aromatic compound to form an azo dye. nih.govyoutube.comekb.eganjs.edu.iq The fluorine atoms on the benzene ring would be expected to influence the color and fastness properties of the resulting dye.

Application in Complex Molecule Construction and Aromatic System Functionalization

The construction of complex organic molecules often requires a series of carefully planned steps, and the functionalization of aromatic rings is a cornerstone of this process. acs.orgresearchgate.netscielo.bryoutube.combeilstein-journals.orgbwise.krnih.govnih.gov this compound is a prime substrate for nucleophilic aromatic substitution (SNA) reactions. bwise.krnih.govnih.govresearchgate.net The strong electron-withdrawing effect of the nitro group and the fluorine atoms activates the aromatic ring towards attack by nucleophiles. This allows for the selective replacement of one or more of the fluorine atoms with other functional groups, such as amines, alkoxides, or thiolates. This reactivity is fundamental to building more complex molecular architectures from a relatively simple starting material.

The ability to sequentially functionalize the aromatic ring by controlling the reaction conditions is a powerful tool in multi-step synthesis. For example, a nucleophilic substitution reaction could be followed by the reduction of the nitro group to an amine, which can then undergo further transformations, such as diazotization or acylation. This stepwise approach allows for the precise placement of different substituents around the aromatic ring, leading to the synthesis of highly functionalized molecules with tailored properties.

Analytical and Spectroscopic Characterization Techniques Applied to 1,2,3 Trifluoro 5 Nitrobenzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For fluorinated nitroaromatic compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton (¹H) NMR spectroscopy is used to determine the number, environment, and connectivity of hydrogen atoms in a molecule. In the derivatives of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the aromatic protons provide key signals that confirm the substitution pattern. Following the nucleophilic substitution of the fluorine atom, the resulting derivatives show characteristic shifts for the remaining protons on the aromatic ring.

For instance, in the methoxy derivative, 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene, the proton at the C4 position appears as a triplet, while the protons at the C2 and C6 positions appear as doublets of doublets. The chemical shifts (δ) and coupling constants (J) are precise indicators of the electronic environment and the relative positions of the atoms.

Interactive Table: ¹H NMR Spectroscopic Data for Selected Derivatives

| Compound Name | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | H-4 | 8.13 | t | J = 2.1 |

| H-2 | 7.93 | dd | J = 2.4, 1.6 | |

| H-6 | 7.72 | t | J = 1.6 | |

| 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | H-4 | 8.10 | t | J = 2.1 |

| H-2 | 7.90 | dd | J = 2.4, 1.6 | |

| H-6 | 7.67 | t | J = 1.6 | |

| 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | H-4 | 8.35 | t | J = 1.9 |

| H-2 | 8.27 | t | J = 1.9 |

Data sourced from the supporting information for Beilstein J. Org. Chem. 2016, 12, 192–197. beilstein-journals.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment. In the ¹³C NMR spectra of these derivatives, the signals for the carbon atoms of the benzene (B151609) ring are of particular interest. The carbon atom bonded to the substituent (C3) and the carbons bearing the nitro (C5) and pentafluorosulfanyl (C1) groups show characteristic downfield shifts due to the electron-withdrawing nature of these groups. The spectra are typically recorded with proton decoupling to simplify the signals to singlets for each carbon.

Interactive Table: ¹³C NMR Spectroscopic Data for Selected Derivatives

| Compound Name | Position | Chemical Shift (δ, ppm) |

|---|---|---|

| 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | C3 | 160.2 |

| C5 | 150.3 | |

| C1 | 150.2 (quintet, J = 18.2 Hz) | |

| C4 | 120.1 | |

| C6 | 116.1 | |

| C2 | 110.0 | |

| 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | C3 | 159.5 |

| C5 | 150.3 | |

| C1 | 150.3 (quintet, J = 18.2 Hz) | |

| C4 | 120.3 | |

| C6 | 116.4 | |

| C2 | 110.6 | |

| 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | C5 | 149.3 |

| C1 | 147.9 (quintet, J = 17.8 Hz) | |

| C3 | 141.7 | |

| C4 | 127.3 | |

| C2 | 126.9 |

Data sourced from the supporting information for Beilstein J. Org. Chem. 2016, 12, 192–197. beilstein-journals.org

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of organofluorine compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and a wide range of chemical shifts that are very sensitive to the local electronic environment. nih.gov In the analysis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and its derivatives, ¹⁹F NMR is crucial for characterizing the pentafluorosulfanyl (SF₅) group. This group typically shows two signals: one for the single apical fluorine and another for the four equatorial fluorines, which appear as a quintet and a doublet, respectively, due to F-F coupling. The chemical shifts confirm the integrity of the SF₅ group throughout the reaction.

Interactive Table: ¹⁹F NMR Spectroscopic Data for Selected Derivatives

| Compound Name | Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | SF (apical) | 85.3 | quintet | J = 150 |

| SF₄ (equatorial) | 62.7 | d | J = 150 | |

| 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | SF (apical) | 85.3 | quintet | J = 150 |

| SF₄ (equatorial) | 62.7 | d | J = 150 | |

| 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | SF (apical) | 85.2 | quintet | J = 148 |

Data sourced from the supporting information for Beilstein J. Org. Chem. 2016, 12, 192–197. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is ideal for analyzing complex mixtures, separating individual components before they enter the mass spectrometer for analysis.

For halogenated nitrobenzene (B124822) compounds, which can be challenging to ionize efficiently, specialized ionization techniques such as atmospheric pressure chemical ionization (APCI) are often employed. mdpi.comresearchgate.net In negative-ion mode APCI, these compounds can form characteristic ions, such as the molecular radical anion ([M]•⁻) through electron capture or substitution product ions like [M − F + O]⁻. mdpi.comresearchgate.net The development of a robust LC-MS method involves optimizing both the chromatographic conditions (to achieve good separation) and the mass spectrometric parameters (to ensure sensitive and specific detection). mdpi.com This technique is invaluable for monitoring reaction progress, identifying byproducts, and quantifying trace-level impurities in the final derivatives. mdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, chemists can confirm the identity of their synthesized derivatives with a high degree of confidence.

For the derivatives of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, HRMS was used to confirm their elemental composition. The measured mass values were found to be in excellent agreement with the calculated values for the expected molecular formulas.

Interactive Table: HRMS Data for Selected Derivatives

| Compound Name | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | C₇H₅F₅NO₃S | 278.9989 | 278.9990 |

| 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | C₈H₇F₅NO₃S | 293.0145 | 293.0144 |

Data sourced from the supporting information for Beilstein J. Org. Chem. 2016, 12, 192–197. beilstein-journals.org

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique particularly effective for polar, thermally labile, and high-molecular-weight compounds. wikipedia.org It generates ions directly from a solution, making it highly compatible with liquid chromatography (LC). wikipedia.org For derivatives of 1,2,3-Trifluoro-5-nitrobenzene, which often possess polar functional groups, ESI is a powerful tool for generating intact molecular ions or pseudomolecular ions.

Research Findings: In the analysis of polar nitroaromatic compounds, such as metabolites of explosives, ESI coupled with tandem mass spectrometry (MS/MS) has proven invaluable. nih.govresearchgate.net The ionization efficiency in ESI is highly dependent on the molecular structure of the analyte. nih.gov Studies on related compounds show that in negative ion mode, functional groups like carboxylic, phenolic, or sulfonic acids are readily deprotonated to form molecular anions [M-H]⁻. nih.gov These anions can then be fragmented in a collision cell to provide structural information. nih.gov

The fragmentation of nitroaromatic anions is heavily influenced by the type and position of substituents on the benzene ring. nih.gov Common fragmentation pathways observed for related nitroaromatic acids include decarboxylation (-CO₂) and desulfonation (-SO₃). researchgate.net Additionally, the loss of nitro groups, often as NO₂ or NO, is a characteristic fragmentation pattern that leads to the formation of various distonic radical anions. nih.govresearchgate.net This detailed fragmentation is instrumental in developing substance-specific detection methods in multiple reaction monitoring (MRM) mode. nih.gov

| Precursor Ion | Fragmentation Pathway | Product Ion/Neutral Loss | Significance |

|---|---|---|---|

| [M-H]⁻ (from carboxylic acid derivative) | Decarboxylation | Loss of CO₂ | Characteristic for nitrobenzoic acids. nih.gov |

| [M-H]⁻ (from sulfonic acid derivative) | Desulfonation | Loss of SO₃ | Characteristic for nitrotoluenesulfonic acids. nih.gov |

| [M-H]⁻ or M⁻• | Nitro Group Loss | Loss of NO₂ or NO | Common pathway for many nitroaromatics. nih.govresearchgate.net |

| [M-H-NO]⁻ | Decarbonylation | Loss of CO | Sequential fragmentation following NO loss. nih.gov |

Electron Ionization (EI)

Electron Ionization (EI) is a classic, hard ionization technique that involves bombarding gas-phase molecules with high-energy electrons (typically 70 eV). youtube.com This process imparts significant energy to the molecule, leading to the formation of a molecular radical ion (M⁺•) and extensive, reproducible fragmentation. orgchemboulder.com The resulting mass spectrum is a unique "fingerprint" that is highly valuable for structural elucidation and library matching.

Research Findings: While EI-MS is a powerful tool, obtaining molecular ions for some fluorinated compounds can be challenging as they may fragment extensively. jeol.comnist.gov The fragmentation patterns of fluorinated organic compounds are of significant interest. The introduction of fluorine atoms via derivatization can lead to characteristic ions that are useful for both qualitative and quantitative analysis. nih.gov

For nitroaromatic compounds, EI-induced fragmentation typically involves cleavage of the bond between the aromatic ring and the nitro group. Key fragmentation pathways include the loss of O, NO, and NO₂. The expulsion of these small radicals provides critical information for identifying the compound's structure. For this compound derivatives, one would expect to see fragmentation patterns arising from the loss of the nitro group and its components, as well as cleavages related to the fluorine atoms and any other substituents on the aromatic ring. The high-resolution mass measurement of these fragments allows for the determination of their elemental composition, further aiding in structural confirmation.

| Process | Neutral Loss | Fragment Ion | Comment |

|---|---|---|---|

| Initial Ionization | - | [M]⁺• | Molecular radical ion, may be of low abundance. |

| Oxygen Loss | O | [M-O]⁺• | Common initial fragmentation for nitroaromatics. |

| Nitric Oxide Loss | NO | [M-NO]⁺ | Characteristic loss from the molecular ion or [M-O]⁺•. |

| Nitro Group Loss | NO₂ | [M-NO₂]⁺ | Cleavage of the C-N bond, yielding the trifluorophenyl cation. |

| Fluorine Loss | F | [M-F]⁺ | Possible fragmentation, though C-F bonds are strong. |

Chromatographic Techniques

Chromatography is essential for the separation and purification of this compound derivatives from complex reaction mixtures or environmental samples. The choice of technique depends on the scale and purpose of the separation, from analytical identification to preparative purification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative analysis, such as monitoring reaction progress, identifying compounds by comparison with standards, and determining the appropriate solvent system for column chromatography. umass.edu The separation is based on the differential partitioning of compounds between a stationary phase (commonly silica gel coated on a plate) and a liquid mobile phase. umass.edu

Research Findings: For the analysis of nitroaromatic compounds, silica gel is a common stationary phase. nih.govepa.gov Various solvent systems have been employed to achieve separation. For instance, mixtures of benzene, petroleum ether, and methanol have been successfully used to separate a range of nitro compounds and nitric acid esters. epa.gov A method for detecting nitrobenzene in biological materials involves spotting the sample on a silica gel plate, reducing the nitro group to an amine with stannous chloride, followed by diazotization and coupling with β-naphthol to produce a colored spot. ijcps.org The separation pattern and Rf values (retention factor) in TLC are dependent on the polarity of the compounds and the composition of the mobile phase.

| Compound Class | Stationary Phase | Mobile Phase (v/v) | Detection | Reference |

|---|---|---|---|---|

| Nitro compounds & Nitric acid esters | Silica Gel G | Benzene/Petroleum ether/Methanol (40:30:5) | Not specified | epa.gov |

| Aromatic nitro compounds | Kieselguhr & Acetylated cellulose (dual band) | Methanol/Ether/Water (4:4:1) | UV light | jst.go.jp |

| Nitrobenzene | Silica Gel G | Benzene | Reduction, diazotization, and coupling with β-naphthol | ijcps.org |

Flash Column Chromatography

Flash column chromatography is a preparative technique used for the rapid purification of chemical mixtures. orgsyn.org It operates on the same principles as traditional column chromatography but utilizes positive pressure (typically from compressed air) to force the mobile phase through the column more quickly, significantly reducing separation time. orgsyn.org The stationary phase is typically silica gel with a particle size of 40-63 µm. orgsyn.org

Research Findings: This technique is a mainstay in synthetic organic chemistry for purifying reaction products, including derivatives of this compound. The process begins with selecting an appropriate solvent system, often determined by prior TLC analysis, where the desired compound has an Rf value of approximately 0.2-0.4. rochester.edu The crude product is loaded onto the column, either as a concentrated solution or adsorbed onto a small amount of silica gel, and the solvent is pushed through the column. rochester.edu Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. For difficult separations, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to improve resolution. rochester.edu

| Parameter | Guideline | Rationale |

|---|---|---|

| Stationary Phase | Silica Gel (40-63 µm) | Provides higher surface area and more efficient separation than coarser grades. orgsyn.org |

| Solvent Selection | Choose a system where the target compound has an Rf of ~0.2-0.4 on TLC. | Ensures good separation and reasonable elution time. rochester.edu |

| Sample Loading | Apply as a concentrated solution or pre-adsorbed onto silica ("dry loading"). | Dry loading is useful for samples insoluble in the eluent, preventing band broadening. rochester.edu |

| Elution | Use constant solvent composition (isocratic) or gradually increase polarity (gradient). | Gradient elution is effective for separating compounds with a wide range of polarities. rochester.edu |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It utilizes high pressure to pump a liquid mobile phase through a column packed with a solid stationary phase. For nitroaromatic compounds, reversed-phase HPLC is the most common mode.

Research Findings: HPLC with UV detection is a proven method for the analysis of nitrobenzene and its derivatives in various matrices, including environmental samples. cdc.govsielc.com In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol. sielc.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase; more nonpolar compounds are retained longer on the column.

The combination of HPLC with mass spectrometry (LC-MS), using interfaces like ESI or APCI, provides a highly selective and sensitive method for analyzing complex mixtures. nih.govresearchgate.net This hyphenated technique allows for the separation of isomers and the confident identification of unknown derivatives of this compound based on their retention times and mass spectra. For instance, a dual-column HPLC system using Nucleosil 7C₁₈ and Nucleosil 5NO₂ columns has been shown to effectively separate a wide range of 35 different aromatic nitro compounds. jst.go.jp

| Parameter | Condition | Reference |

|---|---|---|

| Mode | Reversed-Phase | sielc.com |

| Column | Nucleosil 7C₁₈ or Nucleosil 5NO₂ | jst.go.jp |

| Mobile Phase | Acetonitrile/Water or n-Hexane/Benzene | jst.go.jpsielc.com |

| Detector | UV-Vis or Mass Spectrometry (ESI/APCI) | researchgate.netcdc.gov |

| Application | Separation and quantification of nitroaromatics in environmental and biological samples. | cdc.govresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. While specific UPLC studies on derivatives of this compound are not extensively documented in publicly available literature, the application of high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) to the closely related compound, 3,4-difluoronitrobenzene (DFNB), provides a relevant illustrative example of the methodology's utility in analyzing fluorinated nitroaromatic compounds. mdpi.com

A study focused on the trace analysis of 3,4-difluoronitrobenzene in a pharmaceutical matrix highlights the capabilities of modern liquid chromatography. mdpi.com The method was developed to achieve high sensitivity and specificity for the detection and quantification of this impurity. The chromatographic separation was performed on a C18 column, a common choice for reversed-phase chromatography, which separates compounds based on their hydrophobicity.

The mobile phase, a critical component in liquid chromatography, consisted of a gradient mixture of an aqueous solution and an organic solvent. In this case, a programmed gradient of water and acetonitrile was used to effectively elute the analyte from the column. The use of a gradient, where the composition of the mobile phase changes over time, allows for the efficient separation of compounds with a range of polarities.

Detection was achieved using tandem mass spectrometry (MS/MS), which provides a high degree of selectivity and sensitivity. The mass spectrometer was operated in the negative ion mode using atmospheric pressure chemical ionization (APCI), a technique well-suited for the ionization of nonpolar compounds like nitroaromatics. mdpi.com Specific ion transitions were monitored to ensure accurate identification and quantification of the target compound, minimizing interference from other components in the sample matrix. The validation of this method demonstrated its precision, accuracy, and low limit of quantification, underscoring the power of advanced liquid chromatography techniques for the analysis of fluorinated nitrobenzene derivatives. mdpi.com

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Ionization Mode | Negative APCI |

| Monitored Transition (m/z) | Precursor Ion > Product Ion |

X-ray Crystallography for Structural Elucidation of Derivatives

In a typical X-ray crystallography experiment, a single crystal of the compound of interest is irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, leading to a complete molecular structure.

For N′-(2,4-Dinitrophenyl)-2-fluorobenzohydrazide, the crystal structure was solved by direct methods and refined using full-matrix least-squares on F². researchgate.net The analysis revealed detailed information about the molecular geometry. The bond lengths and angles within the molecule were determined with high precision and were found to be in good agreement with theoretical values calculated using density functional theory (DFT). researchgate.net

The crystallographic data provides a wealth of information beyond simple connectivity. For instance, it can reveal the planarity of aromatic rings, the torsion angles between different parts of the molecule, and the presence of intermolecular interactions such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the solid state. This detailed structural information is invaluable for structure-activity relationship studies and for the rational design of new molecules with desired properties.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₉FN₄O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.891(2) |

| b (Å) | 10.556(3) |

| c (Å) | 16.234(5) |

| β (°) | 98.56(3) |

| Volume (ų) | 1337.8(7) |

| Z | 4 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.119 |

Environmental and Remediation Studies Involving Nitroaromatic Compounds

Biotransformation Studies of Fluoronitrobenzenes (General Context)

The biotransformation of fluoronitrobenzenes, a subgroup of NACs, is a key area of environmental research. The number and position of fluorine substituents on the benzene (B151609) ring significantly influence the metabolic fate of these compounds. nih.gov Studies have shown that as the number of fluorine substituents at electrophilic carbon centers increases, the reactivity of the fluoronitrobenzene with cellular nucleophiles also increases. nih.gov This increased reactivity leads to a higher rate of fluoride (B91410) anion elimination and can decrease the extent of other metabolic pathways like nitroreduction and aromatic hydroxylation. nih.gov

Under anaerobic conditions, the primary biotransformation pathway for many fluoronitrobenzenes is the reduction of the nitro group. tandfonline.com For instance, a study on the biotransformation of five different fluoronitrobenzenes under methanogenic conditions found that four of them were transformed mainly through nitro-reduction, while reductive defluorination was not observed. tandfonline.com Interestingly, the rate of transformation did not necessarily increase with the number of fluorine groups on the aromatic ring. tandfonline.com

Another study focusing on p-fluoronitrobenzene in a thermophilic bioelectrocatalysis system revealed a mechanism involving a sequential combination of reduction and oxidation for its degradation. nih.gov Bioelectrocatalytic reduction was identified as the main process for its removal, followed by an oxidative metabolic process that facilitates defluorination. nih.gov Microbial enzymes, such as azoreductase, are capable of reducing the toxic nitro group of various nitroaromatic compounds to the corresponding, less toxic amino group. omicsonline.org

The table below summarizes the findings from various biotransformation studies on fluoronitrobenzenes.

| Compound Studied | Conditions | Primary Biotransformation Pathway | Key Findings |

| Various Fluoronitrobenzenes | In vivo / In vitro | Nitroreduction, Glutathione conjugation, Aromatic hydroxylation | Increased fluorine substitution enhances reactivity with nucleophiles and decreases nitroreduction. nih.gov |

| 2-fluoronitrobenzene, 3-fluoronitrobenzene, 4-fluoronitrobenzene, 2,4-difluoronitrobenzene, 2,3,4-trifluoronitrobenzene | Anaerobic, Methanogenic | Nitro-reduction | Reductive defluorination was generally not observed; transformation rates did not directly correlate with the number of fluorine atoms. tandfonline.com |

| p-Fluoronitrobenzene | Anaerobic, Thermophilic Bioelectrocatalysis | Reductive and Oxidative Defluorination | Degradation occurs through a sequential reduction of the nitro group followed by oxidative defluorination. nih.gov |

| Various Nitroaromatic Compounds | In vitro (Enzymatic) | Nitro-reduction | Azoreductase enzyme from Bacillus badius can efficiently reduce the nitro group to an amino group. omicsonline.org |

Tracking and Analysis of Environmental Pollutants (General Context)

The widespread use and persistence of nitroaromatic compounds necessitate effective methods for their detection and monitoring in various environmental matrices. researchgate.net Due to their potential toxicity, many NACs are classified as priority pollutants. researchgate.net These compounds have been identified in air, water, soil, and sediment globally. nih.gov